3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate

Neuropharmacology Platelet Biology Monoamine Transport

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate (Trp-P-1 acetate) is distinguished from its closest analog, Trp-P-2 acetate, by a second methyl group on the pyridoindole core. This structural feature drives 2- to 5-fold greater potency in 5-HT uptake inhibition (Ki=18 μM) and platelet aggregation assays (IC50=10 μM), and delivers a clean, concentration-dependent PARP-1 inhibitory profile (IC50=0.22 mM) without the confounding biphasic activation seen with Trp-P-2. As the most toxic compound among 11 heterocyclic amines tested, it induces liver tumors in 45% of male mice, making it the maximum-efficacy positive control for hepatotoxicity screening and long-term carcinogenicity bioassays. Procuring the correct acetate salt ensures reproducible dose-response relationships and unambiguous mechanistic interpretation.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
CAS No. 68808-54-8
Cat. No. B028006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate
CAS68808-54-8
Synonyms1,4-Dimethyl-5H-pyrido[4,3-b]indol-3-amine Monoacetate;  TRP-P-1 Acetate; 
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O
InChIInChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4)
InChIKeyUXNRBAJNAWIPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate (CAS 68808-54-8) — Defining Reference Standard for Heterocyclic Amine Research


3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate (CAS 68808-54-8), the monoacetate salt of Trp-P-1, is a synthetic gamma-carboline heterocyclic amine [1]. It is a primary reference standard for studying the mechanisms of mutagenicity, carcinogenicity, and enzyme inhibition associated with food-derived pyrolysates [2]. This compound is structurally and functionally distinct from its closest analog, Trp-P-2 acetate (CAS 72254-58-1), due to an additional methyl group on the pyridoindole core, which drives quantifiable differences in potency across multiple biological systems [1].

Why 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate Cannot Be Interchanged with In-Class Analogs


In-class heterocyclic amines, such as Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole acetate), exhibit dramatically divergent pharmacological and toxicological profiles despite structural similarity. Procurement based solely on class identity risks invalidating dose-response relationships and mechanistic interpretations. Quantitative evidence demonstrates that the presence of a second methyl group in Trp-P-1 acetate fundamentally alters its interaction with key biological targets, including monoamine transporters, DNA repair enzymes, and apoptotic pathways, yielding differences in potency that exceed an order of magnitude in some assays [1][2].

Quantitative Differentiation Evidence: 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate vs. Trp-P-2 Acetate


Superior Competitive Inhibition of 5-HT Uptake in Platelets

3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate (Trp-P-1) is a more potent competitive inhibitor of 5-hydroxytryptamine (5-HT) uptake by human platelets than its monomethyl analog, Trp-P-2 acetate. This difference is crucial for studies on serotonergic signaling [1].

Neuropharmacology Platelet Biology Monoamine Transport

Higher Potency Inhibition of Platelet Aggregation Response to 5-HT

Trp-P-1 acetate inhibits 5-hydroxytryptamine-induced human platelet aggregation with significantly higher potency than Trp-P-2 acetate, a critical parameter for experimental models of thrombosis and hemostasis [1].

Platelet Aggregation 5-HT Response Cardiovascular Research

Superior Hepatocyte Cytotoxicity and Apoptosis Induction

In a comparative study of seven heterocyclic amines and four structural analogs, Trp-P-1 acetate was identified as the most toxic compound to primary cultured rat hepatocytes, a critical finding for liver toxicology research [1].

Hepatotoxicity Apoptosis Toxicology Food Safety

Distinct Concentration-Dependent Inhibition of PARP-1 Enzyme Activity

Trp-P-1 acetate exhibits a concentration-dependent inhibition of the DNA repair enzyme PARP-1, in contrast to the biphasic activation/inhibition profile of Trp-P-2 acetate. This functional divergence is critical for experiments probing PARP-1 regulation [1].

DNA Repair PARP-1 Enzymology Cancer Research

Higher Incidence of Liver Tumors in a Neonatal Mouse Carcinogenicity Model

In a direct comparative in vivo study, Trp-P-1 acetate induced a significantly higher incidence of liver tumors in neonatal male mice compared to Trp-P-2 acetate, establishing it as a more potent chemical carcinogen for long-term oncogenesis studies [1].

Carcinogenicity In Vivo Toxicology Liver Cancer Oncology Research

Equipotent Inhibition of Organic Cation Transporters (OCTs) with Lack of Substrate Activity

Trp-P-1 and Trp-P-2 acetates show similar IC50 values (2–6 μM) against OCT1, OCT2, and OCT3, but critically, neither acts as a substrate for these transporters. This shared but non-transported inhibitory profile is essential for studies on cellular uptake mechanisms [1].

Drug Transport OCT1/2 Toxicokinetics Pharmacokinetics

Validated Application Scenarios for 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate (Trp-P-1 Acetate)


Positive Control for In Vivo Chemical Carcinogenesis Studies in Rodents

Use Trp-P-1 acetate as a positive control in long-term carcinogenicity bioassays. Its proven ability to induce liver tumors in 45% of male mice [1] provides a high-yield, reproducible endpoint for evaluating chemopreventive agents or comparative carcinogen potency.

Gold-Standard Inducer of Apoptosis in Primary Hepatocyte Cultures

Employ Trp-P-1 acetate as the maximum-efficacy positive control in hepatotoxicity assays. Its classification as the most toxic compound among 11 heterocyclic amines and analogs [1] ensures a robust apoptotic response, essential for screening potential hepatoprotective compounds or studying cell death pathways.

Potent and Selective Inhibitor for Serotonergic Platelet Studies

Utilize Trp-P-1 acetate as a high-potency inhibitor of 5-HT uptake (Ki = 18 μM) and 5-HT-induced platelet aggregation (IC50 = 10 μM) [1]. Its 2- to 5-fold greater potency over Trp-P-2 minimizes off-target effects at lower working concentrations, making it the preferred tool for ex vivo platelet function assays.

Monotonic Inhibitor of PARP-1 for DNA Repair Mechanistic Studies

Select Trp-P-1 acetate for studies on PARP-1 inhibition due to its clean, concentration-dependent inhibitory profile (IC50 = 0.22 mM) [1]. This avoids the confounding biphasic activation seen with Trp-P-2, enabling unambiguous interpretation of PARP-1's role in DNA damage response and repair pathways.

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